(3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol
Overview
Description
(3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromopyridine and pyrrolidine.
Reaction Conditions: The key step involves the formation of a carbon-nitrogen bond between the pyrrolidine and the bromopyridine. This can be achieved through nucleophilic substitution reactions under basic conditions.
Purification: The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis under controlled conditions.
Automation: Employing automated systems for precise control of reaction parameters.
Purification: Using industrial-scale purification methods such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromopyridine moiety can be reduced to a pyridine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a pyridine derivative.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
(3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including as a ligand for certain receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes or receptors, potentially inhibiting or activating their function. The pyrrolidine ring may also play a role in stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: A related compound used in similar synthetic applications.
3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another bromopyridine derivative with applications in organic synthesis.
Uniqueness
(3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromopyridine moiety with a pyrrolidine ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
(3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-8-1-2-9(12-5-8)6-13-4-3-10(14)7-13/h1-2,5,10,14H,3-4,6-7H2/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMAOMKKFUQWPM-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)CC2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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